molecular formula C13H13N3O5S B2761147 N-(2-methoxypyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1428375-49-8

N-(2-methoxypyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No. B2761147
M. Wt: 323.32
InChI Key: WEPUDVDNNQYKLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a benzo[b][1,4]dioxine ring and a sulfonamide group (-SO2NH2), which is a functional group that is the basis of several groups of drugs, which can exhibit a range of pharmacological activities .


Molecular Structure Analysis

The molecular structure of similar compounds can be characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . Density functional theory (DFT) can be used to study the molecular electrostatic potential and frontier molecular orbitals of the compound to further clarify certain physical and chemical properties .

Scientific Research Applications

Antimicrobial Activities

A study by Patel, Purohit, and Rajani (2014) synthesized a new class of thiazolopyrimidine-based sulfonamides to combat microbial infections. These compounds demonstrated in vitro antimicrobial activity against bacterial and fungal strains, as well as antitubercular activity against H37Rv, showcasing their potential as new agents in fighting infections (Patel, Purohit, & Rajani, 2014).

Enzymatic Inhibition for Antimicrobial Effect

Azzam, Elsayed, and Elgemeie (2020) explored N-sulfonamide 2-pyridone derivatives as dual inhibitors of dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR) enzymes, pivotal in the folate synthesis pathway of microbes. This dual inhibition mechanism could effectively hamper the growth of pathogenic bacteria, presenting a novel approach to antimicrobial treatment (Azzam, Elsayed, & Elgemeie, 2020).

Herbicidal Activity

Chen et al. (2009) discussed the modification of Flumetsulam, a herbicide, to produce a new compound with high herbicidal activity and faster degradation rate in soil. This research highlighted the agricultural applications of such compounds, particularly in controlling broad-leaf weeds while ensuring safety to crops like rice, maize, and wheat (Chen et al., 2009).

Pharmaceutical Applications

Research by Ricken et al. (2013) discovered an unusual pathway for the degradation of sulfonamide antibiotics in Microbacterium sp. strain BR1, involving ipso-hydroxylation followed by fragmentation. This pathway might offer insights into reducing the persistence of sulfonamide antibiotics in the environment, potentially mitigating the issue of antibiotic resistance propagation (Ricken et al., 2013).

properties

IUPAC Name

N-(2-methoxypyrimidin-5-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O5S/c1-19-13-14-7-9(8-15-13)16-22(17,18)10-2-3-11-12(6-10)21-5-4-20-11/h2-3,6-8,16H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPUDVDNNQYKLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxypyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

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